
3-Hydrazinylpropan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydrazinylpropan-1-ol hydrochloride is a chemical compound with significant applications in various fields of scientific research It is a derivative of hydrazine and is characterized by the presence of a hydrazinyl group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinylpropan-1-ol hydrochloride typically involves the reaction of 3-chloropropan-1-ol with hydrazine hydrate in the presence of sodium hydroxide. The reaction is carried out under an inert atmosphere at elevated temperatures. The general procedure is as follows :
Reactants: 3-chloropropan-1-ol, hydrazine hydrate, sodium hydroxide.
Conditions: The reaction mixture is heated to 98°C under a nitrogen atmosphere.
Procedure: Sodium hydroxide is dissolved in hydrazine hydrate, and 3-chloropropan-1-ol is added dropwise to the solution. The mixture is stirred at 98°C for one hour.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydrazinylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydrazinylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydrazinylpropan-1-ol hydrochloride involves its interaction with molecular targets through its hydrazinyl group. This group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine: A simpler compound with similar reactivity but lacks the propanol backbone.
3-Chloropropan-1-ol: A precursor in the synthesis of 3-Hydrazinylpropan-1-ol hydrochloride.
Hydrazine Hydrate: Another hydrazine derivative used in similar applications.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the hydrazinyl group with the stability and functionality of the propanol backbone. This makes it a versatile intermediate in various chemical syntheses and applications.
Eigenschaften
Molekularformel |
C3H11ClN2O |
|---|---|
Molekulargewicht |
126.58 g/mol |
IUPAC-Name |
3-hydrazinylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C3H10N2O.ClH/c4-5-2-1-3-6;/h5-6H,1-4H2;1H |
InChI-Schlüssel |
IQJLHZOBOFPMED-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNN)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


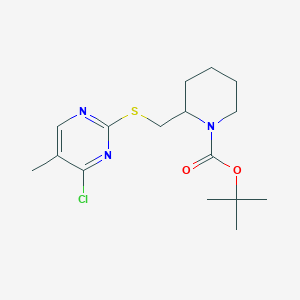
![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)
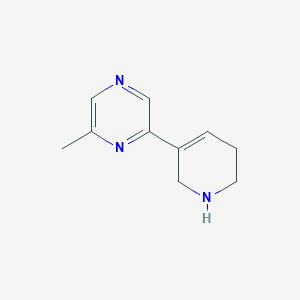

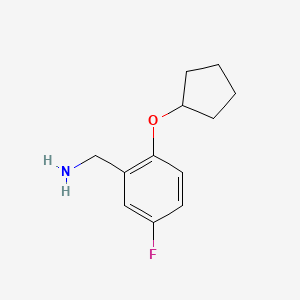
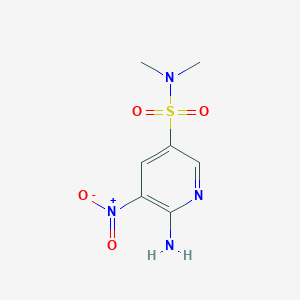


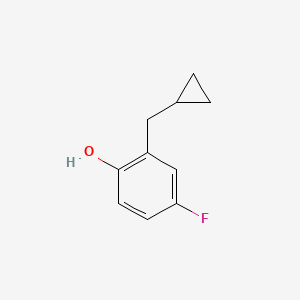
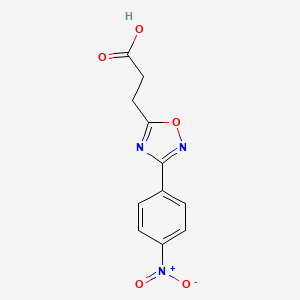
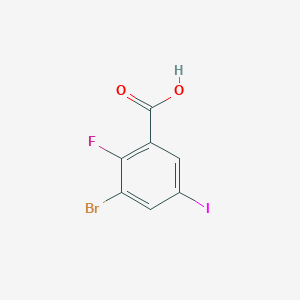
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)
![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)

